molecular formula C14H14BrNO3 B5334151 5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide

5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide

Cat. No.: B5334151
M. Wt: 324.17 g/mol
InChI Key: FCKVSJMYEYHIKO-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide is an organic compound with the molecular formula C14H14BrNO3. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities . This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a furan ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide typically involves the following steps:

    Amidation: The carboxylic acid derivative of the furan ring is reacted with 1-(3-methoxyphenyl)ethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofurans.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the methoxyphenyl group may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide is unique due to the specific combination of the bromine atom, methoxyphenyl group, and furan ring. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-9(10-4-3-5-11(8-10)18-2)16-14(17)12-6-7-13(15)19-12/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKVSJMYEYHIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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